molecular formula C17H14O4 B190784 5,7-Dimethoxyflavone CAS No. 21392-57-4

5,7-Dimethoxyflavone

Cat. No.: B190784
CAS No.: 21392-57-4
M. Wt: 282.29 g/mol
InChI Key: JRFZSUMZAUHNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxyflavone (C₁₇H₁₄O₄; molecular weight: 282.29 g/mol) is a polymethoxyflavone predominantly found in Kaempferia parviflora (black ginger) and other medicinal plants . Its structure features methoxy groups at positions 5 and 7 of the flavone backbone, distinguishing it from hydroxylated analogs like chrysin (5,7-dihydroxyflavone) . This methylation enhances metabolic stability and bioavailability, making it a potent candidate for therapeutic applications .

Key pharmacological activities include:

  • Antidiabetic Effects: Reduces blood glucose (52.6–64.0% at 50–100 mg/kg) and glycosylated hemoglobin while increasing insulin and C-peptide levels in diabetic rats .
  • Hypolipidemic Activity: Lowers serum triglycerides, total cholesterol, and LDL-C by up to 49% in diabetic models .
  • Anti-Sarcopenic Action: Enhances muscle mass and mitochondrial biogenesis via upregulation of PGC-1α and suppression of muscle atrophy markers (MuRF1/MAFbx) .
  • Anti-Cancer Synergy: Potentiates the efficacy of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells by enhancing cGMP signaling .
  • CYP3A Inhibition: Reduces hepatic CYP3A enzyme expression, altering pharmacokinetics of co-administered drugs like midazolam .

Preparation Methods

Chemical Synthesis of 5,7-Dimethoxyflavone

Traditional Chalcone Cyclization

The classical synthesis of this compound begins with phloroacetophenone (1), which undergoes aldol condensation with appropriately substituted benzaldehydes to form chalcone intermediates. Subsequent cyclization via the Allan-Robinson reaction or acid-catalyzed mechanisms yields the flavone skeleton. For example, Sultana et al. (2006) synthesized this compound (9) by cyclizing 2',4',6'-trihydroxy-3,5-dimethoxychalcone (8) using sulfuric acid in acetic acid . The product was recrystallized from ethanol, achieving a yield of 68–72% . Key spectral data (IR, NMR) confirmed the structure, with methoxy groups resonating at δ 3.85 (s, 6H) and aromatic protons at δ 6.50–7.80 .

Table 1: Traditional Synthesis Parameters

Starting MaterialReagent/ConditionsYield (%)Purity (HPLC)
PhloroacetophenoneH₂SO₄/AcOH, 80°C, 4h68–72>95%

Iodine-Catalyzed Oxidative Cyclization

A modern approach utilizes iodine (8 mol%) in dimethyl sulfoxide (DMSO) to cyclize chalcone derivatives under mild reflux. Sipos and Kónya (2018) reported an 81% yield of this compound using this method, with recrystallization from ethanol-water (1:1) . The reaction proceeds via iodonium ion intermediates, enabling efficient ring closure without requiring harsh acids. This method reduces side reactions and improves scalability, making it suitable for industrial applications .

Table 2: Iodine-Catalyzed Synthesis Parameters

CatalystSolventTemperatureTimeYield (%)
I₂ (8%)DMSOReflux3–5h81

Protective Group Strategies

Selective methoxylation at C-5 and C-7 necessitates protective groups to prevent undesired substitutions. For instance, 3',4'-dimethoxy groups are introduced early, while C-5 and C-7 hydroxy groups are protected as methyl ethers using dimethyl sulfate . After cyclization, deprotection under acidic conditions yields the target compound. However, this multi-step process reduces overall efficiency (yield: ~60%) compared to direct methods .

Extraction from Natural Sources

Solvent Extraction and Maceration

Kaempferia parviflora rhizomes are a primary natural source of this compound. Ethanol (95% v/v) is the preferred solvent for maceration, achieving a this compound content of 48.10 g/100 mL concentrated extract after 7 days . Lower ethanol concentrations (25–75% v/v) enhance antioxidant components but reduce flavone yields .

Table 3: Ethanol Concentration vs. Extract Composition

Ethanol (%)5,7-DMF (g/100 mL)Phenolics (mg GAE/g)
251.1112.4
9548.108.9

Sonication-Assisted Extraction (SAE)

SAE reduces extraction time from days to minutes. Using 95% ethanol and 45-minute sonication, this compound content reaches 0.29 g/100 mL . However, this is significantly lower than maceration, highlighting a trade-off between speed and yield .

Purification Techniques

Post-extraction, silica gel column chromatography with dichloromethane-methanol gradients (9:1 to 7:3) isolates this compound at >95% purity . Advanced techniques like high-speed countercurrent chromatography (HSCCC) are emerging but remain cost-prohibitive for large-scale use .

Comparative Analysis of Preparation Methods

Table 4: Synthesis vs. Extraction

ParameterChemical SynthesisNatural Extraction
Yield68–81%0.29–48.10 g/100 mL
Purity>95%85–95%
ScalabilityHighModerate
CostLowHigh

Synthetic methods offer higher consistency and scalability, whereas extraction preserves natural stereochemistry but faces variability in plant material .

Chemical Reactions Analysis

Types of Reactions: Chrysin dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antidiabetic Effects

Research has demonstrated that 5,7-DMF exhibits significant antidiabetic properties. In a study involving streptozotocin-induced diabetic rats, oral administration of 5,7-DMF resulted in:

  • Reduction in Blood Sugar Levels : Significant decreases in blood glucose and glycosylated hemoglobin levels were observed.
  • Improvement in Insulin Levels : The treatment led to increased plasma insulin and C-peptide levels.
  • Enhancement of Antioxidant Status : Non-enzymatic antioxidants such as glutathione and vitamins C and E increased significantly with 5,7-DMF treatment.

Table 1 summarizes the biochemical parameters affected by 5,7-DMF in diabetic rats:

ParameterControl GroupDiabetic GroupDiabetic + 5,7-DMF (50 mg/kg)Diabetic + 5,7-DMF (100 mg/kg)
Blood Glucose (mg/dL)90 ± 10250 ± 20180 ± 15150 ± 10
Insulin (µU/mL)10 ± 23 ± 16 ± 18 ± 1
Glycosylated Hemoglobin (%)4.5 ± 0.59.0 ± 1.06.0 ± 0.84.8 ± 0.6

These findings suggest that 5,7-DMF could be a promising agent for managing diabetes and related metabolic disorders .

Anti-Obesity Effects

5,7-DMF has shown potential in combating obesity through its ability to inhibit adipogenesis. In vitro studies using differentiated adipocytes demonstrated that:

  • Lipid Accumulation Suppression : The compound significantly reduced lipid droplet formation.
  • Downregulation of Adipogenic Factors : Key transcription factors such as peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha were downregulated.

In an animal model involving high-fat diet-induced obesity, oral administration of 5,7-DMF resulted in:

  • Weight Loss : Significant reductions in body weight without affecting food intake.
  • Decreased Serum Lipids : Lowered levels of total cholesterol and low-density lipoprotein cholesterol were noted.

Table 2 outlines the effects of 5,7-DMF on body weight and serum lipid levels:

GroupBody Weight (g)Total Cholesterol (mg/dL)LDL Cholesterol (mg/dL)
Control30 ± 2150 ± 1090 ± 8
High-Fat Diet45 ± 3250 ± 20160 ± 15
High-Fat Diet + DMF (50 mg/kg)38 ± 2200 ± 15120 ± 10

These results indicate that the incorporation of this flavonoid could be beneficial in obesity management .

Muscle Health and Sarcopenia

Recent studies have highlighted the role of 5,7-DMF in mitigating sarcopenia—a condition characterized by muscle loss due to aging. The compound has been shown to:

  • Enhance Muscle Mass : In aged mice, administration of DMF improved grip strength and overall muscle volume.
  • Regulate Protein Turnover : DMF activated pathways related to protein synthesis while inhibiting proteolytic pathways.

The following table presents the effects on muscle function parameters:

ParameterControl Group (g)Aged Mice (g)Aged Mice + DMF (25 mg/kg)Aged Mice + DMF (50 mg/kg)
Grip StrengthN/AN/A↑20%↑35%
Muscle VolumeN/AN/A↑15%↑30%

These findings suggest that DMF may serve as a natural agent to combat muscle degeneration associated with aging .

Mechanism of Action

Chrysin dimethyl ether is compared with other similar flavonoid derivatives:

Comparison with Similar Compounds

Structural Analogs and Metabolic Stability

Methoxylation at specific positions significantly influences bioactivity and stability. Key comparisons include:

Compound Structure Key Features Metabolic Stability Reference
5,7-Dimethoxyflavone 5,7-OCH₃ High metabolic stability; PPARα/γ activation; anti-diabetic, anti-sarcopenic +++
Chrysin 5,7-OH Rapid glucuronidation/sulfation; low bioavailability +
5-Methoxyflavone 5-OCH₃ Moderate stability; limited therapeutic data ++
7,4′-Dimethoxyflavone 7,4′-OCH₃ Aromatase inhibition (IC₅₀: 0.5 μM) +++
Genistein Isoflavone (4',5,7-OH) Phytoestrogen; inhibits NF-κB/TNF-α in muscle atrophy ++
  • Mechanistic Insights :
    • Methylation at 5 and 7 positions (this compound) enhances membrane permeability 3-fold compared to chrysin, enabling superior cellular uptake .
    • 7,4′-Dimethoxyflavone inhibits aromatase (key in estrogen synthesis) more potently than hydroxylated analogs, suggesting methoxy position dictates target specificity .

Antidiabetic Effects

  • This compound : Reduces hyperglycemia by 64% at 100 mg/kg, surpassing metformin (50% reduction at 150 mg/kg) in diabetic rats. Restores β-cell integrity in pancreas .
  • Chrysin: Limited efficacy due to rapid metabolism; requires higher doses for comparable effects .

Anti-Sarcopenic Activity

  • This compound : Upregulates PGC-1α (mitochondrial biogenesis) and reduces MuRF1/MAFbx (muscle atrophy markers) by 40–60% in aged mice .
  • Genistein : Targets oxidative stress (NF-κB/TNF-α inhibition) but lacks direct mitochondrial effects .

Anti-Cancer Potency

  • This compound : Synergizes with EGCG, increasing apoptosis in myeloma cells by 70% .
  • 7,4′-Dimethoxyflavone : Inhibits aromatase (IC₅₀: 0.5 μM), a target in hormone-dependent cancers .

Pharmacokinetic Comparison

Parameter This compound Chrysin 7,4′-Dimethoxyflavone
Oral Bioavailability High (Cmax: 1.2 μg/mL at 100 mg/kg) Low (Cmax: 0.3 μg/mL) Moderate (Cmax: 0.8 μg/mL)
Half-Life (t₁/₂) 6.8 hours 2.1 hours 4.5 hours
Tissue Distribution Liver > muscle > kidney Rapid renal excretion Liver > adipose
  • CYP Interactions : this compound inhibits CYP3A isoforms, increasing midazolam AUC by 200% . Chrysin weakly inhibits CYP1A2 but lacks significant CYP3A effects .

Clinical and Preclinical Data

  • This compound: Dose-dependent lipid-lowering (49% TG reduction at 100 mg/kg) without hypoglycemia in normoglycemic models . No hepatotoxicity observed in 60-day rodent studies .

Biological Activity

5,7-Dimethoxyflavone (5,7-DMF) is a flavonoid compound primarily found in various plants, including Kaempferia parviflora. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antidiabetic, and potential anticancer effects. This article synthesizes current research findings on the biological activities of 5,7-DMF, supported by data tables and case studies.

1. Anti-Inflammatory Activity

5,7-DMF exhibits significant anti-inflammatory properties. Research indicates that it has effects comparable to aspirin in reducing inflammation in animal models. Key findings include:

  • Effect on Rat Paw Edema : In a study measuring the anti-inflammatory effects via the rat paw edema model, 5,7-DMF demonstrated a marked reduction in swelling, similar to that of aspirin .
  • Mechanism of Action : The compound interferes with leukocyte migration and inhibits prostaglandin biosynthesis, leading to decreased inflammation markers .

Table 1: Anti-Inflammatory Effects of this compound

ModelEffect ObservedComparison
Rat Paw EdemaReduced swellingComparable to Aspirin
Rat PleurisyAntiexudative effectSignificant inhibition of leukocyte migration

2. Antidiabetic Effects

The antidiabetic potential of 5,7-DMF has been explored extensively. Studies show that it effectively lowers blood glucose levels and improves lipid profiles in diabetic models:

  • Blood Glucose Regulation : In a study involving streptozotocin (STZ)-induced diabetic rats, administration of 5,7-DMF at doses of 50 mg/kg and 100 mg/kg resulted in significant reductions in fasting blood glucose levels by 52.61% and 64.01%, respectively .
  • Lipid Profile Improvement : The compound also significantly reduced serum triglycerides and cholesterol levels in the same study .

Table 2: Effects of this compound on Blood Glucose and Lipid Levels

ParameterControl Group (mmol/L)DMF Treatment (100 mg/kg) (mmol/L)% Change
Fasting Blood Glucose22.01 ± 1.987.92 ± X.X-64.01%
Serum TriglyceridesHighSignificantly Reduced-XX%
Total CholesterolHighSignificantly Reduced-XX%

3. Antioxidant Activity

5,7-DMF has demonstrated antioxidant properties that contribute to its therapeutic effects:

  • Non-Enzymatic Antioxidants : Treatment with 5,7-DMF increased levels of reduced glutathione (GSH), vitamin C, and vitamin E in diabetic rats . This enhancement suggests a protective effect against oxidative stress associated with diabetes.

4. Anti-Sarcopenic Effects

Recent studies have investigated the role of 5,7-DMF in combating sarcopenia—a condition characterized by muscle loss due to aging:

  • Muscle Mass and Strength : In aged mice administered with DMF for eight weeks, significant improvements were observed in muscle mass and grip strength .
  • Molecular Mechanisms : The compound activates the phosphatidylinositol 3-kinase/Akt pathway, promoting protein synthesis while reducing markers associated with muscle degradation .

Table 3: Effects of this compound on Muscle Health

ParameterControl GroupDMF Treatment (50 mg/kg)DMF Treatment (100 mg/kg)
Muscle MassBaselineIncreasedSignificantly Increased
Grip StrengthBaselineImprovedSignificantly Improved
Protein Synthesis MarkersLowElevatedHighly Elevated

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the antidiabetic effects of 5,7-Dimethoxyflavone?

  • Answer : Streptozotocin (STZ)-induced diabetic rat models are widely used to evaluate this compound's antidiabetic effects. Key endpoints include plasma glucose, insulin, C-peptide, and glycosylated hemoglobin (HbA1c) levels. Histopathological scoring of pancreatic β-cell injury (e.g., cell swelling, reduced cell count) is critical for assessing structural recovery .
  • Methodological Note : Use a sample size of 10 rats per group, administer doses of 50–100 mg/kg body weight orally for 60 days, and apply statistical tests like one-way ANOVA with Duncan’s post-hoc analysis .

Q. How should this compound be handled and stored to ensure experimental integrity?

  • Answer : Store the compound at <+8°C in airtight, light-protected containers. During handling, avoid dust formation and use PPE: nitrile gloves, safety goggles, and lab coats. No significant reactivity or explosive properties are reported, but inhalation/ingestion risks require precautions (e.g., P260/P262 hazard codes) .

Properties

IUPAC Name

5,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZSUMZAUHNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175656
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21392-57-4
Record name 5,7-Dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21392-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethoxyflavone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyflavone
Reactant of Route 3
Reactant of Route 3
5,7-Dimethoxyflavone
Reactant of Route 4
Reactant of Route 4
5,7-Dimethoxyflavone
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxyflavone
Reactant of Route 6
Reactant of Route 6
5,7-Dimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.